PSB-1901 is a xanthine derivative that functions as an irreversible antagonist of the adenosine A2B receptor. It was developed as part of a series of compounds designed to explore the therapeutic potential of targeting adenosine receptors, which play critical roles in various physiological and pathological processes. The compound was synthesized and characterized by researchers aiming to improve the selectivity and potency of adenosine receptor antagonists, particularly for the A2B subtype.
PSB-1901 was first reported in a study by Müller et al. in 2019, where it was identified alongside other xanthine derivatives with high binding affinities to the adenosine A2B receptor . The compound is derived from modifications made to the xanthine scaffold, including the introduction of a sulfonyl fluoride moiety, which enhances its binding characteristics and irreversibility.
The synthesis of PSB-1901 involves several key steps:
The synthesis process includes:
PSB-1901 features a modified xanthine core with specific functional groups that enhance its binding affinity for the adenosine A2B receptor. Key structural elements include:
The molecular formula for PSB-1901 is , with a molecular weight of approximately 373.25 g/mol. Structural elucidation has been confirmed through various spectroscopic methods, including high-resolution mass spectrometry and nuclear magnetic resonance .
PSB-1901 primarily engages in binding reactions with the adenosine A2B receptor, where it acts as an irreversible antagonist. This involves:
Binding studies have demonstrated that PSB-1901 exhibits a high affinity for the A2B receptor, achieving low nanomolar Ki values, indicating strong interaction even in competitive assays .
The mechanism by which PSB-1901 exerts its effects involves:
Experimental data indicate that PSB-1901 maintains its inhibitory effects even after extensive washing during assays, confirming its irreversible nature .
Relevant analyses demonstrate that PSB-1901 meets criteria for drug-like properties according to Lipinski's rules, indicating favorable pharmacokinetic profiles .
PSB-1901 has potential applications in:
Research continues into optimizing this compound and exploring its efficacy in various biological contexts .
PSB-1901 (chemical name: 8-[4-((4-(4-bromophenyl)piperazin-1-yl)sulfonyl)phenyl]-1-propyl-3,7-dihydropurine-2,6-dione; CAS: 2332835-02-4) represents a pinnacle achievement in adenosine receptor antagonist development. This xanthine derivative exhibits picomolar potency and exceptional selectivity for the A2B adenosine receptor (A₂BAR) subtype, positioning it as a critical pharmacological tool for deciphering adenosine-mediated pathophysiology and developing novel cancer immunotherapies. With a molecular formula of C₂₄H₂₅BrN₆O₄S and molecular weight of 573.47 g/mol, PSB-1901 demonstrates remarkable translational potential due to its balanced physicochemical properties, including solubility in dimethyl sulfoxide (DMSO) suitable for experimental applications [5]. Its development addresses the longstanding challenge of achieving subtype-specific adenosine receptor modulation, particularly for the A₂BAR subtype which exhibits complex roles in tumor progression and immune regulation.
The A₂BAR has emerged as a promising therapeutic target in oncology due to its dual role in promoting tumorigenic processes and suppressing anti-tumor immunity. Adenosine, an endogenous purine nucleoside, accumulates dramatically in the tumor microenvironment (TME) through the enzymatic activity of CD73 on tumor and stromal cells. Activation of A₂BAR on immune cells triggers immunosuppressive signaling cascades that dampen cytotoxic T-cell activity, enhance regulatory T-cell function, and promote myeloid-derived suppressor cell infiltration [1] [3]. Simultaneously, tumor cell-expressed A₂BAR stimulates proliferative signaling, angiogenesis, and metastatic dissemination through upregulation of growth factors and extracellular matrix remodeling enzymes.
Table 1: Key Pharmacological Properties of PSB-1901
Property | Value | Measurement Method |
---|---|---|
A₂BAR Binding Affinity (Ki) | 0.0835 nM | Radioligand competition assay |
Functional Antagonism (KB) | 0.0598 nM | BRET-based Gα₁₅ activation assay |
Selectivity vs. A₁AR | >10,000-fold | Comparative binding assays |
Selectivity vs. A₂AAR | >10,000-fold | Comparative binding assays |
Selectivity vs. A₃AR | >10,000-fold | Comparative binding assays |
PSB-1901 demonstrates unprecedented binding affinity for the human A₂BAR with a Ki value of 0.0835 nM and functional antagonism (KB) of 0.0598 nM, making it one of the most potent antagonists reported to date [1] [3]. Crucially, it maintains >10,000-fold selectivity over other adenosine receptor subtypes (A₁, A₂A, and A₃), eliminating confounding off-target effects that hampered earlier therapeutic development [1]. This exceptional selectivity profile enables precise interrogation of A₂BAR-specific functions in complex biological systems where multiple adenosine receptor subtypes coexist. Computational modeling reveals that its extraordinary potency stems partially from halogen bonding interactions between the bromine atom and receptor residues within the orthosteric binding pocket, optimizing binding pose and residence time [3].
Preclinical studies establish that PSB-1901-mediated A₂BAR blockade produces multifaceted anti-tumor effects:
The compound maintains cross-species activity with similar potency at the murine A₂BAR, enabling robust translation between rodent cancer models and human therapeutic development [1]. This feature positions PSB-1901 as an indispensable tool compound for both in vitro mechanistic studies and in vivo preclinical therapeutic validation.
The development of PSB-1901 represents the culmination of structure-activity relationship (SAR) refinements spanning multiple generations of xanthine-based A₂BAR antagonists. Early research identified the 8-phenylxanthine scaffold as a privileged structure for adenosine receptor modulation. The foundational compound PSB-1115 (1-propyl-8-(p-sulfophenyl)xanthine) demonstrated water solubility and moderate A₂BAR affinity but suffered from limited selectivity, particularly in rodent models [2]. Subsequent optimization focused on replacing the sulfonate moiety with sulfonamide functionalities, yielding high-affinity derivatives including PSB-603 which exhibited nanomolar affinity and improved selectivity profiles [1].
Table 2: Evolution of Xanthine-Based A₂BAR Antagonists
Compound | Structural Features | A₂BAR Affinity (Ki) | Selectivity Limitations |
---|---|---|---|
PSB-1115 | 8-(p-sulfophenyl)xanthine core | ~100 nM | Limited A₂A/A₂B selectivity |
PSB-603 | Sulfonamide linker with piperidine | ~1 nM | Moderate A₁ affinity |
MRS-1754 | Pyrazolyl substituent | ~2 nM | Species-dependent variability |
PSB-1901 | 4-(4-bromophenyl)piperazine sulfonamide | 0.0835 nM | >10,000-fold selectivity |
A breakthrough emerged through a convergent synthetic strategy that facilitated modular construction of diverse xanthin-8-yl-benzenesulfonamide derivatives. This approach systematically explored linker regions and sulfonamide substituents to optimize receptor interactions [1] [3]. Critical structural innovations in PSB-1901 include:
The synthetic route to PSB-1901 involves sequential functionalization:
This strategic approach enabled the systematic exploration of structure-activity relationships that revealed the critical contribution of the terminal bromine atom in PSB-1901. Computational docking studies indicate this halogen forms a directional halogen bond with carbonyl oxygen of a key transmembrane residue (likely located in helix 7), explaining the compound's extraordinary affinity [1] [3]. The bromine's electron-withdrawing nature additionally optimizes the piperazine ring's electrostatic complementarity with the receptor binding pocket.
Beyond its intrinsic pharmacological value, PSB-1901 was specifically engineered with a bromine "handle" for potential derivatization into photoaffinity probes or fluorescent conjugates [1]. This design foresight has enabled subsequent development of molecular tools for receptor localization studies and high-throughput screening applications. The compound's chemical tractability is further evidenced by its conversion into the fluorescent antagonist PSB-1901F via Sonogashira coupling, extending its utility to flow cytometry-based receptor binding assays without significant affinity loss [1] [3].
The discovery of PSB-1901 significantly advanced the field beyond earlier irreversible antagonists like PSB-21500 (p-(1-propylxanthin-8-yl)benzene sulfonyl fluoride), which employed covalent warheads but exhibited lower selectivity [2]. By achieving both exceptional potency and selectivity through reversible, structure-guided interactions, PSB-1901 established a new standard for A₂BAR antagonist development and remains a reference compound for evaluating novel therapeutic candidates.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1